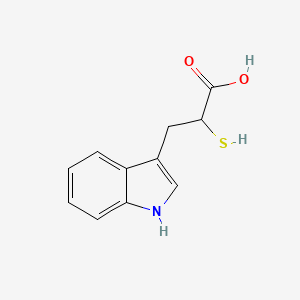
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of indene, featuring a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 1st position of the indene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 4-methyl-2,3-dihydro-1H-inden-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over reaction time, temperature, and reagent addition.
化学反応の分析
Types of Reactions
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: The compound can be reduced to remove the bromine atom, yielding 4-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one.
Reduction: 4-Methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence the compound’s binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
4-Bromo-2,3-dihydro-1H-inden-1-ol: Similar structure but lacks the methyl group at the 4th position.
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one: The ketone analog of the compound.
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: Another brominated indene derivative with a different substitution pattern.
Uniqueness
6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol is unique due to the specific positioning of the bromine, methyl, and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C10H11BrO |
|---|---|
分子量 |
227.10 g/mol |
IUPAC名 |
6-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H11BrO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10,12H,2-3H2,1H3 |
InChIキー |
YDQHLVYVDYZHES-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1CCC2O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11882386.png)


![2-Methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B11882405.png)
![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
![Isopropyl 2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B11882413.png)
![3-(4-Methoxyphenyl)imidazo[1,2-A]pyridine](/img/structure/B11882418.png)







